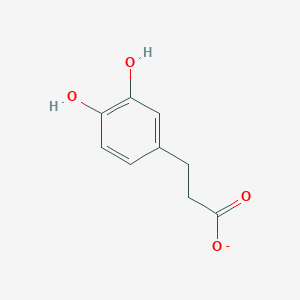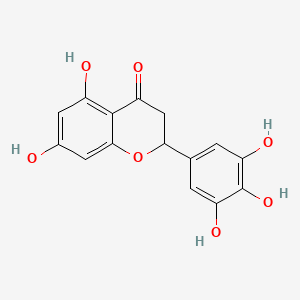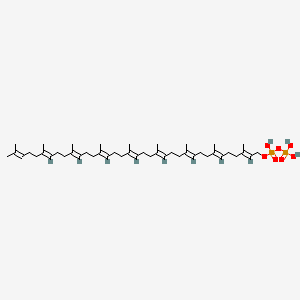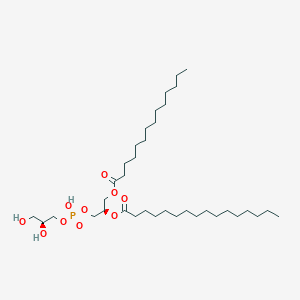
1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hexadecanoyl-1-tetradecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which the 1- and 2-acyl groups are specified as tetradecanoyl (myristoyl) and hexadecanoyl (palmitoyl) respectively. It is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) and a tetradecanoate ester. It is a conjugate acid of a 2-hexadecanoyl-1-tetradecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).
Wissenschaftliche Forschungsanwendungen
Lipid Bilayer Interaction Studies
A study by Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers. In this context, lipids like 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) could be instrumental in understanding membrane interactions, which is pivotal in drug development and analysis (Huang et al., 2013).
Critical Micellar Concentration Analysis
Kramp et al. (1984) focused on determining the critical micellar concentration of compounds similar to 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol). Understanding these concentrations is crucial for comprehending the behavior of such lipids in biological systems, particularly in relation to their potential roles in cellular processes and drug formulations (Kramp et al., 1984).
Studying Archaebacterial Lipids
Yamauchi et al. (1991) synthesized a compound similar to 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) to study the surface pressure and area isotherms of archaebacterial lipids. This research is significant for understanding the unique structural and functional aspects of archaebacterial lipids, which differ markedly from those of bacteria and eukaryotes (Yamauchi et al., 1991).
Research on Glycerol Derivatives
Tocanne et al. (1974) synthesized derivatives of sn-glycero-3-phosphoryl-sn-glycerol, a compound structurally related to 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol). Their research offers insights into the chemical behavior and potential applications of such lipids in biological systems (Tocanne et al., 1974).
Eigenschaften
Produktname |
1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) |
|---|---|
Molekularformel |
C36H71O10P |
Molekulargewicht |
694.9 g/mol |
IUPAC-Name |
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C36H71O10P/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-36(40)46-34(32-45-47(41,42)44-30-33(38)29-37)31-43-35(39)27-25-23-21-19-17-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,41,42)/t33-,34+/m0/s1 |
InChI-Schlüssel |
ZAXBYLHGBBMAAY-SZAHLOSFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)(O)OC[C@H](CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)(O)OCC(CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



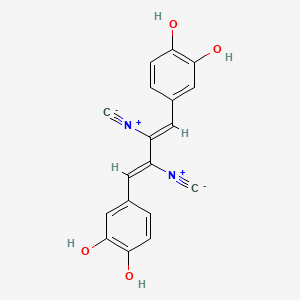
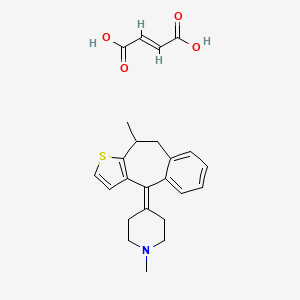
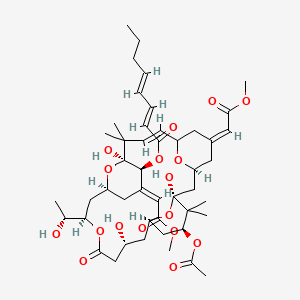
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
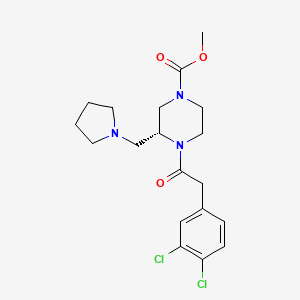
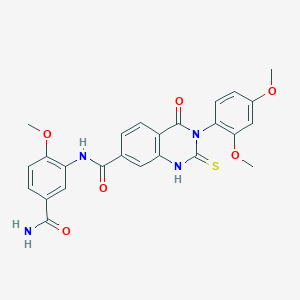
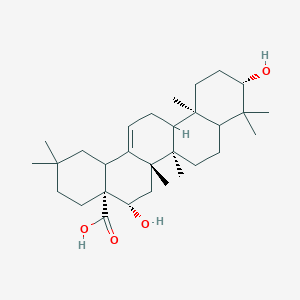
![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)
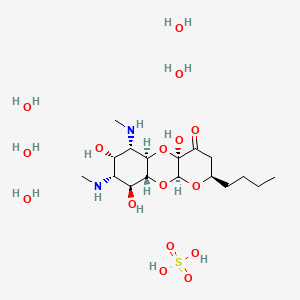
![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)
